N-(3-Oxotetradecanoyl)-DL-homoserine lactone
Overview
Description
N-(3-Oxotetradecanoyl)-DL-homoserine lactone is a member of the acyl homoserine lactone family, which are signaling molecules involved in bacterial quorum sensing. These molecules play a crucial role in the regulation of various bacterial processes, including biofilm formation, virulence, and antibiotic production .
Scientific Research Applications
N-(3-Oxotetradecanoyl)-DL-homoserine lactone has numerous applications in scientific research:
Chemistry: Used as a model compound to study acyl homoserine lactone chemistry and reactivity.
Biology: Plays a significant role in studying bacterial quorum sensing mechanisms and interactions.
Medicine: Investigated for its potential in developing anti-virulence therapies targeting bacterial communication.
Industry: Utilized in the development of biosensors and biotechnological applications for detecting bacterial presence and activity
Mechanism of Action
Target of Action
N-(3-Oxotetradecanoyl)-DL-homoserine lactone, also known as 3-oxo-N-(2-oxooxolan-3-yl)tetradecanamide, primarily targets the biological membranes . It interacts with these membranes and modulates their properties, which in turn affects the function of membrane proteins .
Mode of Action
This compound interacts with its targets, the biological membranes, causing significant modulation of the membrane dipole potential . This interaction fits simple hyperbolic binding models with membrane affinity increasing with acyl chain length . It is capable of direct interaction with the plasma membrane .
Biochemical Pathways
The compound is involved in the quorum sensing signaling pathways . It is produced by Pseudomonas aeruginosa and is highly efficient in altering lipid-ordered domains . It is also involved in the activation of the receptor-interacting protein kinase 1 (RIPK1) pathway .
Pharmacokinetics
Its ability to interact with biological membranes suggests that it may have good bioavailability .
Result of Action
The compound’s action results in the alteration of lipid-ordered domains, also known as lipid rafts . This alteration impacts nearly all membrane protein functions . It also induces receptor-interacting protein kinase 1-dependent apoptosis .
Biochemical Analysis
Biochemical Properties
N-(3-Oxotetradecanoyl)-DL-homoserine lactone plays a crucial role in biochemical reactions, particularly in the regulation of bacterial quorum sensing. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to act as an autoinducer, a signaling molecule that bacteria produce and release into their environment. When the concentration of this compound reaches a certain threshold, it binds to specific receptor proteins in bacterial cells, triggering a cascade of gene expression changes that regulate various physiological processes .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. In bacterial cells, it influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in Gram-negative bacteria, this compound can induce the expression of genes involved in virulence, biofilm formation, and antibiotic resistance. These changes are mediated through the binding of this compound to specific receptor proteins, which then activate or repress the transcription of target genes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with receptor proteins known as LuxR-type proteins. Upon binding to these receptors, the compound induces a conformational change that allows the receptor to bind to DNA and regulate gene expression. This interaction can lead to the activation or repression of various genes, depending on the specific bacterial species and the context of the signaling pathway. Additionally, this compound can influence enzyme activity, either by directly binding to enzymes or by modulating the expression of genes encoding these enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under certain conditions but can degrade over time, particularly in the presence of specific enzymes or environmental factors. Long-term exposure to this compound can lead to sustained changes in gene expression and cellular behavior, which are important considerations for in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively induce quorum sensing and related physiological processes. At higher doses, it may exhibit toxic or adverse effects, such as disrupting normal cellular function or inducing stress responses. Threshold effects have been observed, where a minimum concentration of this compound is required to trigger specific cellular responses. Understanding these dosage effects is crucial for designing experiments and interpreting results in animal studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to bacterial quorum sensing. This compound interacts with enzymes and cofactors that regulate its synthesis, degradation, and signaling functions. For example, it is synthesized by specific acyl-homoserine lactone synthases and can be degraded by enzymes such as lactonases and acylases. These metabolic pathways influence the concentration and activity of this compound, thereby modulating its effects on bacterial communication and behavior .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its function as a signaling molecule. This compound can diffuse across cell membranes and is transported by specific transporters or binding proteins. Its localization and accumulation within bacterial communities are critical for effective quorum sensing. Additionally, the distribution of this compound can be influenced by environmental factors, such as pH and temperature, which affect its stability and activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Oxotetradecanoyl)-DL-homoserine lactone typically involves the acylation of homoserine lactone with a 3-oxotetradecanoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated purification systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(3-Oxotetradecanoyl)-DL-homoserine lactone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The lactone ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Hydroxy derivatives.
Substitution: Various substituted lactones depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Oxododecanoyl)-L-homoserine lactone
- N-(3-Oxodecanoyl)-L-homoserine lactone
- N-(3-Oxooctanoyl)-L-homoserine lactone
- N-Hexanoyl-L-homoserine lactone
- N-Octanoyl-DL-homoserine lactone
Uniqueness
N-(3-Oxotetradecanoyl)-DL-homoserine lactone is unique due to its longer acyl chain length, which can influence its stability, diffusion properties, and interaction with receptor proteins. This makes it particularly useful in studying the effects of acyl chain length on quorum sensing and bacterial behavior .
Properties
IUPAC Name |
3-oxo-N-(2-oxooxolan-3-yl)tetradecanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31NO4/c1-2-3-4-5-6-7-8-9-10-11-15(20)14-17(21)19-16-12-13-23-18(16)22/h16H,2-14H2,1H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQFJJDSGBAAUPW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)CC(=O)NC1CCOC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601346128 | |
Record name | 3-Oxo-N-(2-oxooxolan-3-yl)tetradecanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601346128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
503610-29-5 | |
Record name | 3-Oxo-N-(2-oxooxolan-3-yl)tetradecanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601346128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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